

2-Butyl-1-octanol: A High-Performance Solvent for Pharmaceutical Applications

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Compound of Interest

Compound Name: 2-Butyl-1-octanol

Cat. No.: B151752

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A detailed comparison of **2-Butyl-1-octanol** against other common solvents, supported by physicochemical data and experimental protocols, for researchers and professionals in drug development.

In the dynamic landscape of pharmaceutical research and drug formulation, the choice of solvent is a critical parameter that can significantly influence the stability, efficacy, and bioavailability of active pharmaceutical ingredients (APIs). **2-Butyl-1-octanol**, a branched-chain fatty alcohol, is emerging as a high-performance solvent with a unique combination of properties that make it a compelling alternative to traditional solvents. This guide provides an objective comparison of **2-Butyl-1-octanol** with other commonly used solvents, supported by a comprehensive review of its physicochemical properties and detailed experimental protocols for its validation.

Physicochemical Properties: A Comparative Overview

The distinct molecular structure of **2-Butyl-1-octanol**, featuring a butyl group at the second position of an octanol backbone, imparts a unique set of physical and chemical characteristics. These properties, when compared to other common pharmaceutical solvents, highlight its potential advantages in various applications.

Property	2-Butyl-1-octanol	n-Octanol	Ethanol	Isopropyl Alcohol	Dichloromethane
Molecular Formula	C ₁₂ H ₂₆ O	C ₈ H ₁₈ O	C ₂ H ₆ O	C ₃ H ₈ O	CH ₂ Cl ₂
Molecular Weight (g/mol)	186.34	130.23	46.07	60.10	84.93
Boiling Point (°C)	263	195	78.37	82.6	39.6
Melting Point (°C)	-80[1][2]	-16	-114.1	-89	-96.7
Density (g/mL at 25°C)	0.833[1][3]	0.824	0.789	0.786	1.326
Flash Point (°C)	113[1][2]	81	13	12	N/A
Water Solubility	Slightly soluble[4]	0.54 g/L	Miscible	Miscible	13 g/L
LogP (Octanol/Water Partition Coefficient)	5.5 (estimated)[2]	3.0	-0.31	0.05	1.25

Performance as a Solvent

2-Butyl-1-octanol's branched structure and long alkyl chain contribute to its excellent solvency for a wide range of non-polar and moderately polar compounds.[5] This makes it a suitable candidate for dissolving complex APIs that exhibit poor solubility in conventional solvents. Its low volatility, a consequence of its high boiling point, is advantageous in many pharmaceutical manufacturing processes, minimizing solvent loss and exposure.[5]

Comparative Advantages:

- **Enhanced Solubility:** The branched structure of **2-Butyl-1-octanol** can disrupt crystalline lattice structures more effectively than linear alcohols, potentially leading to higher solubility for certain APIs.[6]
- **Improved Stability:** As a saturated alcohol, it offers good chemical stability and is less prone to oxidation compared to unsaturated or more reactive solvents.[5]
- **Reduced Volatility:** Its high boiling point and low vapor pressure reduce the risk of inhalation exposure and environmental emissions.[5]
- **Favorable Safety Profile:** Studies indicate that **2-Butyl-1-octanol** has low acute toxicity.[4] However, as with any chemical, appropriate handling procedures should be followed.

Experimental Protocols

To validate the performance of **2-Butyl-1-octanol** as a solvent for a specific API, a standardized experimental protocol is crucial. The following section details the widely accepted shake-flask method for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

This method is designed to measure the saturation solubility of a compound in a solvent at a controlled temperature.

Materials:

- **2-Butyl-1-octanol** and other solvents for comparison
- Active Pharmaceutical Ingredient (API) powder
- Scintillation vials with screw caps
- Orbital shaker or wrist-action shaker
- Constant temperature water bath or incubator
- Analytical balance

- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

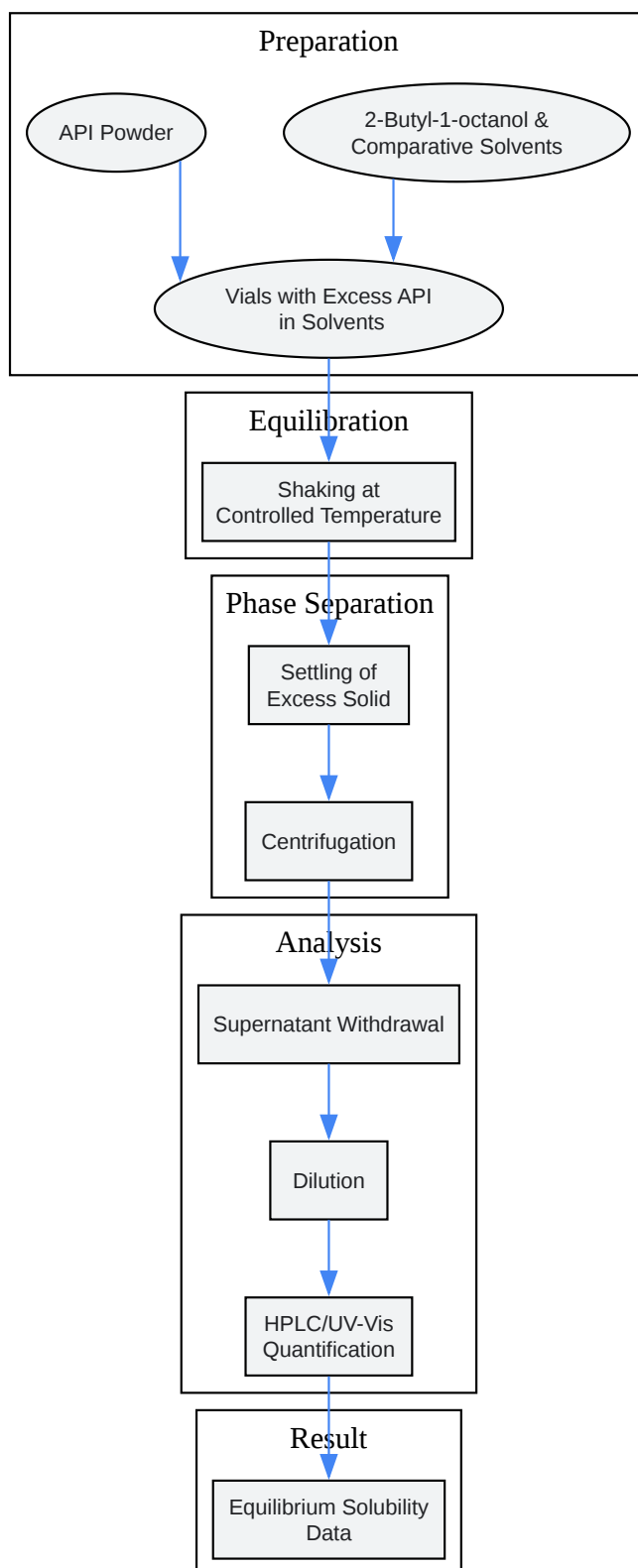
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of the API to a series of vials, each containing a known volume of **2-Butyl-1-octanol** or a comparative solvent. The excess solid should be clearly visible.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).
 - Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically for each API-solvent system.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
 - Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).
 - Quantify the concentration of the API in the diluted sample.

- Data Analysis:
 - Calculate the original concentration of the API in the undissolved sample, taking into account the dilution factor. This value represents the equilibrium solubility of the API in the tested solvent at the specified temperature.
 - Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

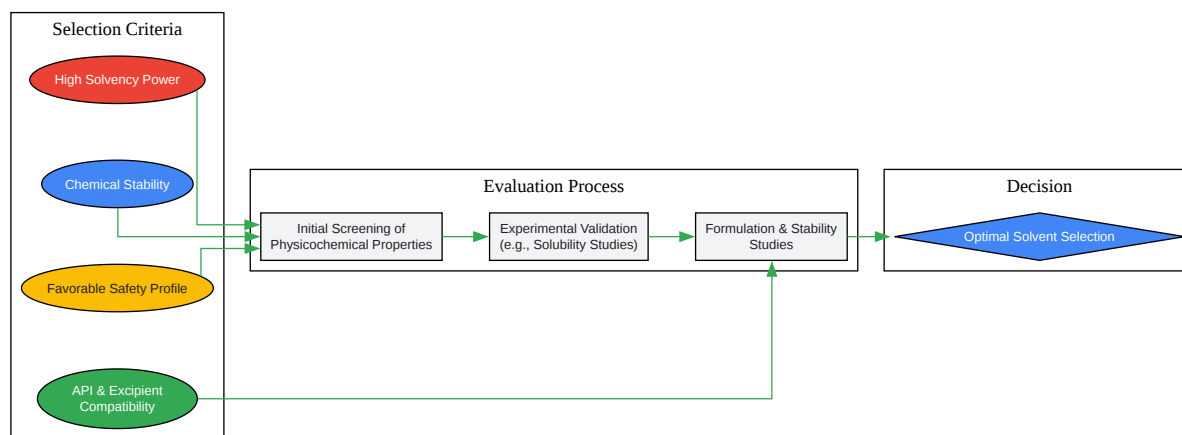
Visualizing Experimental and Logical Workflows

To further clarify the processes involved in validating **2-Butyl-1-octanol** as a high-performance solvent, the following diagrams illustrate the experimental workflow and the logical relationships in solvent selection.



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Caption: Workflow for the shake-flask solubility determination method.



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Caption: Logical workflow for pharmaceutical solvent selection.

Conclusion

2-Butyl-1-octanol presents a compelling profile as a high-performance solvent for the pharmaceutical industry. Its advantageous physicochemical properties, including high boiling point, low melting point, and excellent solvency, position it as a viable alternative to more conventional solvents, particularly for challenging APIs. The provided experimental protocols offer a clear pathway for researchers to validate its performance in specific formulations. As the demand for innovative and efficient drug delivery systems continues to grow, the unique characteristics of **2-Butyl-1-octanol** warrant its consideration as a valuable tool in the formulation scientist's arsenal.

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